1-[(1-Cyclohexylethyl)amino]propan-2-ol

Lipophilicity Physicochemical profiling Drug-likeness prediction

1-[(1-Cyclohexylethyl)amino]propan-2-ol (CAS 1158070-48-4, MF: C₁₁H₂₃NO, MW: 185.31 g/mol) is a racemic beta-amino alcohol featuring a secondary amine linkage between a 1-cyclohexylethyl substituent and a propan-2-ol backbone. Commercially available at purities of 95–98% from research chemical suppliers , the compound is classified as a versatile small-molecule scaffold and chiral building block for asymmetric synthesis and medicinal chemistry applications.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13256631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Cyclohexylethyl)amino]propan-2-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC(CNC(C)C1CCCCC1)O
InChIInChI=1S/C11H23NO/c1-9(13)8-12-10(2)11-6-4-3-5-7-11/h9-13H,3-8H2,1-2H3
InChIKeyFEPYGTPGGGAFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1-Cyclohexylethyl)amino]propan-2-ol (CAS 1158070-48-4): Chemical Identity and Procurement Baseline


1-[(1-Cyclohexylethyl)amino]propan-2-ol (CAS 1158070-48-4, MF: C₁₁H₂₃NO, MW: 185.31 g/mol) is a racemic beta-amino alcohol featuring a secondary amine linkage between a 1-cyclohexylethyl substituent and a propan-2-ol backbone. Commercially available at purities of 95–98% from research chemical suppliers , the compound is classified as a versatile small-molecule scaffold and chiral building block for asymmetric synthesis and medicinal chemistry applications [1]. Its structural features—a bulky cyclohexyl group imparting significant lipophilicity (XLogP3-AA = 2.3) alongside both hydrogen-bond donor (2) and acceptor (2) capacity—position it as a distinctly balanced amino alcohol intermediate within the broader N-cyclohexylalkyl-amino alcohol family [1].

Racemic Chiral Scaffold
Racemic β-amino alcohol for asymmetric synthesis and chiral resolution workflows
Bulky Lipophilic Group
1-Cyclohexylethyl substituent provides distinct lipophilicity for partitioning and permeability studies
Secondary Amino Alcohol
Propan-2-ol backbone with secondary amine; suitable for ligand and organocatalyst research

Why N-Cyclohexylalkyl Amino Alcohols Cannot Be Considered Interchangeable: The Case for 1-[(1-Cyclohexylethyl)amino]propan-2-ol


The N-cyclohexylalkyl amino alcohol class spans compounds with widely divergent steric, lipophilic, and hydrogen-bonding profiles that directly govern their performance as chiral ligands, organocatalysts, and pharmacophoric intermediates [1]. Simple regioisomeric variation (e.g., shifting the hydroxyl from the 2-position to the 1-position of the propanol chain) alters the intramolecular hydrogen-bonding network and metal-chelation geometry, while changes to the N-alkyl spacer length or branching dramatically affect LogP, solubility, and enantioselectivity outcomes in asymmetric transformations [1][2]. 1-[(1-Cyclohexylethyl)amino]propan-2-ol occupies a narrow but distinct physicochemical niche—the combination of a branched N-(1-cyclohexylethyl) group with a secondary alcohol at the propan-2-ol position—that is not replicated by its positional isomers or N-cyclohexyl analogs. Generic substitution without head-to-head performance validation therefore risks compromising catalytic enantioselectivity, synthetic yield, or biological target engagement.

Regioisomer hydroxyl position
Shifting the alcohol from propan-2-ol to propan-1-ol alters chelation geometry and hydrogen-bonding topology, not replicable by regioisomer CAS 1157972-15-0.
N-alkyl spacer length and branching
The branched 1-cyclohexylethyl group increases lipophilicity by ~0.6–0.85 log unit over straight-chain N-cyclohexyl analogs; enantioselectivity may shift in asymmetric transformations.
Simpler N-cyclohexyl amino alcohols
Compounds lacking the two methylene units (–CH₂CH₂–) show lower MW (~157 g/mol) and reduced logP, altering chromatographic retention and partitioning behavior.

Quantitative Differential Evidence: 1-[(1-Cyclohexylethyl)amino]propan-2-ol vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 1-[(1-Cyclohexylethyl)amino]propan-2-ol vs. N-Cyclohexyl and Regioisomeric Analogs

The target compound's computed XLogP3-AA of 2.3 is substantially elevated relative to simpler N-cyclohexyl amino alcohols and regioisomeric variants, reflecting the additional two methylene units contributed by the branched N-(1-cyclohexylethyl) substituent [1]. This 0.6–0.85 log unit increase over the N-cyclohexyl comparator and 0.6 log unit increase over the 1-position alcohol isomer translates to approximately a 4–7× higher theoretical partition coefficient, conferring measurably greater membrane permeability potential while retaining sufficient polarity for aqueous solubility [1].

Lipophilicity Differentiation
Cross-study comparable
ΔLogP +0.62 to +0.86 (~4–7× higher partition coefficient)
Supports membrane permeability interpretation in biphasic and cellular assays
Computed XLogP3-AA; experimental logP values not available
Lipophilicity Physicochemical profiling Drug-likeness prediction

Regioisomeric Identity Confirmation: 1-[(1-Cyclohexylethyl)amino]propan-2-ol vs. 2-[(1-Cyclohexylethyl)amino]propan-1-ol

1-[(1-Cyclohexylethyl)amino]propan-2-ol (CAS 1158070-48-4) and 2-[(1-Cyclohexylethyl)amino]propan-1-ol (CAS 1157972-15-0) are constitutionally distinct regioisomers differing in the position of the hydroxyl group on the propanol backbone . This structural divergence yields different IUPAC names, distinct CAS registry numbers, and non-identical SMILES strings (CC(O)CNC(C)C1CCCCC1 vs. CC(CO)NC(C)C1CCCCC1, respectively), enabling unambiguous differentiation by NMR, LC-MS, or GC-MS . Despite sharing an identical molecular formula (C₁₁H₂₃NO) and molecular weight (185.31 g/mol), the regioisomers exhibit different hydrogen-bonding topologies: the 2-ol isomer positions the hydroxyl as a secondary alcohol capable of intramolecular hydrogen bonding with the amine, while the 1-ol isomer presents a primary alcohol with distinct chelation geometry .

Regioisomer Identity
Direct head-to-head comparison
CAS 1158070-48-4 (propan-2-ol) distinct from CAS 1157972-15-0 (propan-1-ol); SMILES CC(O)CNC(C)C1CCCCC1
Spatial geometry at hydroxyl position differentiates chelation behavior
Distinct secondary vs primary alcohol; same molecular formula and mass
Regioisomer differentiation Structural elucidation Quality control

Molecular Weight Differentiation from Simpler N-Cyclohexyl Amino Alcohol Scaffolds

At 185.31 g/mol, the target compound carries a ~28 Da mass increment over the most closely related N-cyclohexyl amino alcohol scaffolds (e.g., 1-(cyclohexylamino)propan-2-ol, MW 157.25 g/mol, and 2-(cyclohexylamino)propan-1-ol, MW 157.25 g/mol), corresponding precisely to the two additional methylene units (–CH₂CH₂–) within the N-(1-cyclohexylethyl) substituent [1][2]. This mass difference is analytically resolvable by low-resolution LC-MS and provides an additional purity verification checkpoint against contamination with the simpler N-cyclohexyl congeners [1][2].

MW Differentiation
Class-level inference
ΔMW +28.06 g/mol (+17.8% mass increase)
LC-MS purity verification checkpoint against N-cyclohexyl congeners
Resolvable by low-resolution MS; corresponds to –CH₂CH₂– increment
Molecular weight Scaffold complexity Fragment-based design

Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area Comparison

The target compound possesses 2 hydrogen-bond donor sites (secondary amine NH and secondary alcohol OH), 2 hydrogen-bond acceptor sites (amine N and alcohol O), and a topological polar surface area (TPSA) of 32.3 Ų, a profile shared with the regioisomer 2-[(1-cyclohexylethyl)amino]propan-1-ol [1][2]. This identical HBD/HBA/TPSA profile means that generic descriptors of polarity and hydrogen-bonding capacity cannot differentiate between these regioisomers; what differs is the spatial arrangement of these donors and acceptors, which directly impacts metal-chelation geometry in asymmetric catalysis and hydrogen-bonding patterns in target binding [3].

HBD/HBA/TPSA Comparison
Supporting evidence
HBD=2, HBA=2, TPSA=32.3 Ų – identical between regioisomers
Bulk polarity descriptors insufficient; spatial geometry differentiates regioisomers
Procurement must verify CAS and IUPAC name, not just molecular formula
Hydrogen bonding Drug-likeness Physicochemical descriptors

Validated Application Scenarios for 1-[(1-Cyclohexylethyl)amino]propan-2-ol Based on Structural Differentiation Evidence


Asymmetric Catalysis Ligand Screening Requiring Defined Lipophilicity and Chelation Geometry

In asymmetric catalytic reactions—such as the enantioselective addition of diethylzinc to aldehydes or desymmetrization of meso-anhydrides—amino alcohol ligands rely on precise metal-chelation geometry dictated by the relative positions of the nitrogen and oxygen donor atoms [1]. 1-[(1-Cyclohexylethyl)amino]propan-2-ol presents its secondary alcohol on the 2-position carbon, a spatial arrangement that cannot be replicated by the 1-ol regioisomer (CAS 1157972-15-0). For catalyst development programs systematically exploring structure-enantioselectivity relationships among cyclohexyl-substituted amino alcohol ligands, procurement of the correct regioisomer is an absolute prerequisite for generating interpretable SAR data [1].

Medicinal Chemistry Lead Optimization Where Balanced Lipophilicity (LogP ~2.3) Is Desired

The target compound's XLogP3-AA of 2.3 positions it in a lipophilicity range associated with favorable passive membrane permeability while maintaining acceptable aqueous solubility [1]. This is approximately 4–7× more lipophilic than the simpler N-cyclohexyl analog 1-(cyclohexylamino)propan-2-ol (ACD/LogP = 1.44) , offering medicinal chemists a tunable increment in logP without altering the core amino alcohol pharmacophore or introducing aromatic ring systems. The compound may serve as a fragment or intermediate in CNS-targeted programs where slightly elevated logP is needed for blood-brain barrier penetration.

Chromatographic Method Development and Analytical Reference Standard Qualification

The unambiguous CAS registry (1158070-48-4), distinct from the regioisomer 1157972-15-0, coupled with the 28 Da mass differential from simpler N-cyclohexyl amino alcohol scaffolds, makes 1-[(1-Cyclohexylethyl)amino]propan-2-ol a clearly traceable analytical reference standard [1]. Its molecular weight of 185.31 g/mol and computed lipophilicity enable straightforward LC-MS method development for purity assessment and regioisomer discrimination in reaction monitoring workflows [1].

Chiral Building Block Procurement for Enantioselective Synthesis Programs

As a beta-amino alcohol containing a chiral center at the 1-cyclohexylethyl carbon, 1-[(1-Cyclohexylethyl)amino]propan-2-ol is procured as a racemic mixture for subsequent chiral resolution or as a starting material for the synthesis of enantiopure amino alcohol ligands and organocatalysts [1]. Research demonstrating that cyclohexyl-substituted chiral amino alcohols can achieve high enantioselectivity in asymmetric catalytic reactions supports the compound's utility as a versatile scaffold for catalyst library construction [1].

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand screening
Chelation geometry and lipophilicity profile
Regioisomer-specific spatial arrangement and metal-binding topology
Medicinal chemistry lead optimization
Moderately elevated lipophilicity
Partition coefficient validation under assay conditions
Analytical reference standard qualification
Unambiguous CAS and mass differential
Identity confirmation and regioisomer discrimination by LC-MS
Chiral building block for asymmetric synthesis
Racemic scaffold for chiral resolution
Enantioselective catalyst library construction and screening
Quote Request

Request a Quote for 1-[(1-Cyclohexylethyl)amino]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.